![molecular formula C17H16ClN3O4 B3458799 N-[3-chloro-4-(4-morpholinyl)phenyl]-3-nitrobenzamide](/img/structure/B3458799.png)
N-[3-chloro-4-(4-morpholinyl)phenyl]-3-nitrobenzamide
描述
N-[3-chloro-4-(4-morpholinyl)phenyl]-3-nitrobenzamide, also known as TAK-659, is a novel selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). BTK is a key component of the B-cell receptor signaling pathway, which is crucial for the survival and proliferation of B cells. TAK-659 has shown promising results in preclinical studies as a potential treatment for B-cell malignancies such as chronic lymphocytic leukemia (CLL) and non-Hodgkin's lymphoma (NHL).
作用机制
BTK is a cytoplasmic tyrosine kinase that plays a critical role in B-cell receptor signaling. Upon activation of the B-cell receptor, BTK is recruited to the plasma membrane where it phosphorylates downstream targets such as PLCγ2 (phospholipase Cγ2) and BTK itself, leading to the activation of various signaling pathways. N-[3-chloro-4-(4-morpholinyl)phenyl]-3-nitrobenzamide binds to the ATP-binding site of BTK and inhibits its kinase activity, thereby blocking downstream signaling and inducing apoptosis in B-cell malignancies.
Biochemical and physiological effects:
N-[3-chloro-4-(4-morpholinyl)phenyl]-3-nitrobenzamide has been shown to selectively inhibit BTK activity in CLL and NHL cells, with minimal effects on other kinases such as Tec, Itk, and Jak2. This selectivity may translate into a favorable safety profile in clinical trials. N-[3-chloro-4-(4-morpholinyl)phenyl]-3-nitrobenzamide has also been shown to induce apoptosis in B-cell malignancies, which is a desirable outcome for cancer therapy.
实验室实验的优点和局限性
One advantage of N-[3-chloro-4-(4-morpholinyl)phenyl]-3-nitrobenzamide is its selectivity for BTK, which allows for more precise targeting of B-cell malignancies. Another advantage is its potent antitumor activity in preclinical models, which suggests that it may be effective in treating patients with CLL and NHL. However, there are also limitations to using N-[3-chloro-4-(4-morpholinyl)phenyl]-3-nitrobenzamide in lab experiments. For example, the optimal dose and schedule of N-[3-chloro-4-(4-morpholinyl)phenyl]-3-nitrobenzamide may vary depending on the specific cancer type and stage, which may complicate the interpretation of results. Additionally, N-[3-chloro-4-(4-morpholinyl)phenyl]-3-nitrobenzamide may have off-target effects on other kinases in certain contexts, which may affect its efficacy and safety.
未来方向
There are several future directions for research on N-[3-chloro-4-(4-morpholinyl)phenyl]-3-nitrobenzamide. One direction is to investigate its efficacy in clinical trials for patients with CLL and NHL. Another direction is to explore its potential as a combination therapy with other targeted agents or immunotherapies. Additionally, further studies are needed to understand the mechanisms of resistance to BTK inhibitors such as N-[3-chloro-4-(4-morpholinyl)phenyl]-3-nitrobenzamide and to develop strategies to overcome resistance. Finally, there is a need for more preclinical studies to evaluate the safety and efficacy of N-[3-chloro-4-(4-morpholinyl)phenyl]-3-nitrobenzamide in other cancer types and in combination with other therapies.
科学研究应用
N-[3-chloro-4-(4-morpholinyl)phenyl]-3-nitrobenzamide has been extensively studied in preclinical models of B-cell malignancies. In vitro studies have shown that N-[3-chloro-4-(4-morpholinyl)phenyl]-3-nitrobenzamide selectively inhibits BTK activity in CLL and NHL cells, leading to decreased cell viability and proliferation. In vivo studies have demonstrated that N-[3-chloro-4-(4-morpholinyl)phenyl]-3-nitrobenzamide has potent antitumor activity in xenograft models of CLL and NHL, with minimal toxicity to normal tissues.
属性
IUPAC Name |
N-(3-chloro-4-morpholin-4-ylphenyl)-3-nitrobenzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN3O4/c18-15-11-13(4-5-16(15)20-6-8-25-9-7-20)19-17(22)12-2-1-3-14(10-12)21(23)24/h1-5,10-11H,6-9H2,(H,19,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMHNGOIIRFHKRA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C=C(C=C2)NC(=O)C3=CC(=CC=C3)[N+](=O)[O-])Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-chloro-4-(morpholin-4-yl)phenyl]-3-nitrobenzamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。